molecular formula C8H6ClIN2 B1609867 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine CAS No. 885275-91-2

2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine

Cat. No. B1609867
M. Wt: 292.5 g/mol
InChI Key: QMJULULKYXRWBW-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine” is a complex organic compound. It is an organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group . It is one of three isomeric chloromethylpyridines .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been reviewed, with the synthesis of this scaffold employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A synthetic method of 2-chloromethylpyridinehydrochloride has been described, involving several steps including oxidation reaction, reaction with glacial acetic acid, hydrolysis, and reaction with thionyl chloride .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of 3-Nitroimidazo Derivatives : 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine and related compounds have been used in the synthesis of new 3-nitroimidazo derivatives. These derivatives were prepared and reacted under experimental conditions of SRN1 reactions with various nucleophiles, leading to novel compounds (Vanelle, Szabo, & Crozet, 2008).

Medicinal Chemistry Applications

  • Synthesis of Erythrofuranosyl Imidazo C-Nucleosides : This compound has been pivotal in the synthesis of erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides. These nucleosides show significant activity against human cytomegalovirus. The synthesis involved palladium coupling and showcased the potential medicinal applications of these compounds (Gudmundsson, Williams, Drach, & Townsend, 2003).

Novel Reaction Mechanisms

  • Iodine-Mediated Iodocyclization Cascade : Research has focused on the synthesis of 3-iodoimidazo[1,2-a]pyridines through an innovative I2O5-mediated iodocyclization cascade, highlighting the versatility of these compounds in reaction mechanisms (Zhou, Yuan, Jin, & Liu, 2019).

Environmental Applications

  • Green Metric Evaluation : The compound has also been a subject of green chemistry, with studies evaluating the synthesis process for its environmental impact, efficiency, and waste generation. This includes modified syntheses and assessments based on parameters like atom economy and reaction mass efficiency (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

2-(chloromethyl)-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJULULKYXRWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469745
Record name 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine

CAS RN

885275-91-2
Record name 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine

Citations

For This Compound
2
Citations
C Castera-Ducros, L Paloque, P Verhaeghe… - Bioorganic & medicinal …, 2013 - Elsevier
We report herein the discovery of antileishmanial molecules based on the imidazo[1,2-a]pyridine ring. In vitro screenings of imidazopyridines belonging to our chemical library, toward …
Number of citations: 44 www.sciencedirect.com
C Enguehard-Gueiffier, H Hübner… - Journal of medicinal …, 2006 - ACS Publications
A series of novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues were prepared and screened at selected dopamine, serotonin, and adrenergic receptor subtypes. …
Number of citations: 85 pubs.acs.org

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